BenchChemオンラインストアへようこそ!

(1,2,4-Triazol-4-yl) Itraconazole

RP‑HPLC Impurity Profiling Itraconazole Analysis

(1,2,4-Triazol-4-yl) Itraconazole (CAS 854372‑77‑3) is the positional N4‑isomer of the triazole antifungal itraconazole, designated as Itraconazole EP Impurity B in the European Pharmacopoeia. As an impurity reference standard, it is supplied with full analytical characterization data in compliance with regulatory guidelines, enabling its use in analytical method development, method validation, and quality‑control applications for abbreviated new drug applications and commercial itraconazole production.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
Cat. No. B1356069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,4-Triazol-4-yl) Itraconazole
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
InChIKeyVRJGLVXBWFZNCZ-ZPGVKDDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2,4-Triazol-4-yl) Itraconazole — The EP Impurity B Standard for Itraconazole Quality Control


(1,2,4-Triazol-4-yl) Itraconazole (CAS 854372‑77‑3) is the positional N4‑isomer of the triazole antifungal itraconazole, designated as Itraconazole EP Impurity B in the European Pharmacopoeia [1]. As an impurity reference standard, it is supplied with full analytical characterization data in compliance with regulatory guidelines, enabling its use in analytical method development, method validation, and quality‑control applications for abbreviated new drug applications and commercial itraconazole production [2].

Why Generic Itraconazole Impurity Standards Cannot Substitute for the EP‑Specified (1,2,4‑Triazol‑4‑yl) Itraconazole


Itraconazole synthesis generates a characteristic impurity profile that includes multiple positional isomers and related substances. Among these, the N4‑isomer (Impurity B) is explicitly named and limited in the EP and BP monographs, whereas other impurities (e.g., Impurity F or Impurity C/D) have distinct chromatographic behaviours and different acceptance criteria [1][2]. Using an incorrect or uncharacterized impurity standard risks misidentification, inaccurate quantification, and failure of system suitability tests, particularly when pharmacopoeial methods mandate resolution between itraconazole and its specified impurities. Therefore, only the authentic EP Impurity B reference standard can ensure method validity and regulatory compliance.

Quantitative Differentiation of (1,2,4‑Triazol‑4‑yl) Itraconazole (EP Impurity B) Versus Closest In‑Class Impurities


Chromatographic Retention Time Distinguishes EP Impurity B from Itraconazole and Impurity F

Under the validated RP‑HPLC conditions described by Kasagić et al. (2013), the retention time of (1,2,4‑Triazol‑4‑yl) Itraconazole (Impurity B) is 5.305 min, while the parent itraconazole elutes at 9.910 min and Impurity F at 11.403 min [1]. This near‑baseline separation ensures unambiguous identification and quantification of Impurity B in the presence of the active pharmaceutical ingredient and other process‑related impurities.

RP‑HPLC Impurity Profiling Itraconazole Analysis

Limit of Detection and Quantification – Superior Sensitivity for Impurity B Over Impurity F

The validated RP‑HPLC method reports a limit of detection (LOD) of 0.01 mg mL⁻¹ and a limit of quantification (LOQ) of 0.05 mg mL⁻¹ for (1,2,4‑Triazol‑4‑yl) Itraconazole. In the same system, Impurity F shows an LOQ of 0.1 mg mL⁻¹ and an LOD of 0.05 mg mL⁻¹, indicating that Impurity B can be detected and quantified at approximately half the concentration required for Impurity F [1].

Method Validation Sensitivity Impurity Control

Recovery and Precision – Impurity B Demonstrates Method Accuracy Comparable to the Active Ingredient

In the same validated method, recovery for Impurity B ranged from 98.5 % to 105.1 % across three concentration levels, fulfilling the 80–120 % criterion for impurities. In comparison, Impurity F recovery was 94.3–97.6 % [1]. The relative standard deviation (RSD) for Impurity B was 4.1 %, while the parent itraconazole showed an RSD of 0.2 % [1].

Accuracy Precision Quality Control

Pharmacopoeial Limit – Impurity B Is Explicitly Controlled at ≤ 0.3 % in Itraconazole Capsules

The British Pharmacopoeia 2025 monograph for Itraconazole Capsules stipulates that the area of any peak due to Impurity B must not exceed 1.5 times the area of the principal peak in the reference solution, corresponding to a limit of 0.3 % [1]. This explicit regulatory threshold mandates the availability of a well‑characterized Impurity B reference standard for quantitative determination.

Pharmacopoeial Compliance Regulatory Specification Impurity Limit

Primary Application Scenarios Where (1,2,4‑Triazol‑4‑yl) Itraconazole Delivers Definitive Analytical Value


Pharmacopoeial Release Testing of Itraconazole Capsules and Tablets

Quality‑control laboratories must quantify EP Impurity B against the 0.3 % limit specified in BP 2025 [1]. The validated RP‑HPLC method, which achieves baseline separation of Impurity B (tr = 5.3 min) from itraconazole (tr = 9.9 min) [2], relies on the authentic reference standard for system suitability and calibration, ensuring that only batches meeting the compendial specification are released.

ANDA Method Development and Validation for Generic Itraconazole Products

Abbreviated New Drug Application (ANDA) filers must demonstrate that their analytical methods can detect and quantify process‑related impurities at or below the pharmacopoeial thresholds. (1,2,4‑Triazol‑4‑yl) Itraconazole, as the official EP Impurity B, is used to establish LOD (0.01 mg mL⁻¹), LOQ (0.05 mg mL⁻¹), and recovery (98.5–105.1 %) during method validation [2], providing the data package required by regulators.

Stability‑Indicating Method Studies and Forced Degradation Profiling

During forced degradation and long‑term stability studies, the ability to resolve Impurity B from the parent itraconazole and other degradants (e.g., Impurity F) is critical [2]. The characterized chromatographic retention (tr = 5.3 min) and validated sensitivity enable reliable tracking of Impurity B formation over the product shelf life.

Investigation of Itraconazole Synthetic Pathway Impurities

The N4‑isomer arises from alternative attachment of the 1,2,4‑triazole ring during synthesis [1]. Using the purified (1,2,4‑Triazol‑4‑yl) Itraconazole standard allows process chemists to identify and quantify this specific positional isomer, facilitating root‑cause analysis and process optimization to minimize its formation.

Quote Request

Request a Quote for (1,2,4-Triazol-4-yl) Itraconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.